molecular formula C58H76N7O9PSi B12281650 Dmt-2'O-tbdms-RA(tac) amidite 0.5G AB

Dmt-2'O-tbdms-RA(tac) amidite 0.5G AB

Cat. No.: B12281650
M. Wt: 1074.3 g/mol
InChI Key: FWMHZIXOXNRHDJ-UHFFFAOYSA-N
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Description

. This compound is characterized by its high purity and stability, making it suitable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dmt-2’O-tbdms-RA(tac) amidite involves multiple steps, including the protection of functional groups and the coupling of nucleosides. The key steps include:

    Protection of the 2’-hydroxyl group: This is achieved using tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole.

    Protection of the 5’-hydroxyl group: This involves the use of 4,4’-dimethoxytrityl (DMT) chloride.

    Acetylation of the amino group: This step uses 4-(1,1-dimethylethyl)phenoxyacetic acid.

Industrial Production Methods

Industrial production of Dmt-2’O-tbdms-RA(tac) amidite follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dmt-2’O-tbdms-RA(tac) amidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the fully deprotected RNA oligonucleotides, which are essential for various biological and chemical applications .

Scientific Research Applications

Dmt-2’O-tbdms-RA(tac) amidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:

Mechanism of Action

The mechanism of action of Dmt-2’O-tbdms-RA(tac) amidite involves its role as a building block in RNA synthesis. The compound facilitates the addition of nucleotides to a growing RNA chain through a series of coupling and deprotection steps. The molecular targets include the RNA polymerase enzymes and the RNA template itself .

Comparison with Similar Compounds

Similar Compounds

  • Dmt-2’O-tbdms-rU amidite
  • Dmt-2’O-tbdms-rC(tac) amidite
  • Dmt-2’O-tbdms-rG(tac) amidite

Uniqueness

Dmt-2’O-tbdms-RA(tac) amidite is unique due to its specific protective groups (TBDMS and DMT) and its high purity, which ensures efficient and accurate RNA synthesis. Compared to similar compounds, it offers better stability and compatibility with various synthesis protocols .

Properties

Molecular Formula

C58H76N7O9PSi

Molecular Weight

1074.3 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-(4-tert-butylphenoxy)acetamide

InChI

InChI=1S/C58H76N7O9PSi/c1-39(2)65(40(3)4)75(71-34-18-33-59)73-51-48(35-70-58(42-19-16-15-17-20-42,43-23-27-45(67-11)28-24-43)44-25-29-46(68-12)30-26-44)72-55(52(51)74-76(13,14)57(8,9)10)64-38-62-50-53(60-37-61-54(50)64)63-49(66)36-69-47-31-21-41(22-32-47)56(5,6)7/h15-17,19-32,37-40,48,51-52,55H,18,34-36H2,1-14H3,(H,60,61,63,66)

InChI Key

FWMHZIXOXNRHDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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